Cinnabarinic acid
Overview
Description
Synthesis Analysis
Cinnabarinic acid can be synthesized enzymatically from 3-hydroxyanthranilic acid, a precursor in the kynurenine pathway. This process involves oxidative dimerization, where two molecules of 3-hydroxyanthranilic acid are joined together, facilitated by enzymes such as cinnabarinate synthase in rat liver or similar enzymes in other biological systems like the Malpighian tubules of the silkworm, Bombyx mori, in the presence of manganese ion (Rao & Vaidyanathan, 1966), (Ogawa et al., 1983).
Molecular Structure Analysis
Cinnabarinic acid's molecular structure is defined by its dimeric nature, resulting from the oxidative coupling of two 3-hydroxyanthranilic acid molecules. This structure includes a phenoxazinone core, which contributes to its unique chemical and biological properties.
Chemical Reactions and Properties
Cinnabarinic acid interacts with type 4 metabotropic glutamate (mGlu4) receptors as a partial orthosteric agonist. It displays neuroprotective activity through these interactions, making it a compound of interest for neurological research (Fazio et al., 2012). The compound also demonstrates potential antipsychotic-like activity in mouse models and its levels are altered in the prefrontal cortex of individuals affected by schizophrenia, indicating its significance in mental health research (Ulivieri et al., 2020).
Physical Properties Analysis
The physical properties of cinnabarinic acid, such as solubility, melting point, and spectral characteristics, are closely tied to its molecular structure and the presence of the phenoxazinone core. These properties influence its biological activity and interaction with cellular components.
Chemical Properties Analysis
Cinnabarinic acid's chemical behavior, particularly its ability to act as an agonist to specific glutamate receptors, is central to its biological effects. Its activity at mGlu4 receptors, without affecting other mGlu receptor subtypes, highlights its specificity and potential therapeutic applications (Fazio et al., 2012).
Scientific Research Applications
Neuroprotection
- Scientific Field: Neuroscience
- Application Summary: CA is suggested to have neuroprotective properties . It is a metabolite of the kynurenine pathway, which is involved in the metabolism of tryptophan, an essential amino acid .
- Results and Outcomes: While the exact outcomes are not specified, it is indicated that CA might have a protective effect on the nervous system .
Hepatoprotection
- Scientific Field: Hepatology
- Application Summary: Some studies indicate that CA might have hepatoprotective properties .
- Results and Outcomes: While the exact outcomes are not specified, it is suggested that CA might have a protective effect on the liver .
Analgesic Activity
- Scientific Field: Pain Research
- Application Summary: CA has been studied for its analgesic activity in models of inflammatory and neuropathic pain .
- Methods and Procedures: CA was administered systemically in low doses (0.125 and 0.25 mg/kg, i.p.) in the formalin test and in mice subjected to Chronic Constriction Injury (CCI) of the sciatic nerve .
- Results and Outcomes: CA reduced nocifensive behavior in the second phase of the formalin test and caused analgesia in mice subjected to CCI .
mGlu4 Receptor Agonist
- Scientific Field: Molecular Biology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas .
Inositol Phosphate Production
- Scientific Field: Biochemistry
- Application Summary: CA selectively induces inositol phosphate production in HEK293 cells expressing mGluR4 .
- Methods and Procedures: CA was applied at a concentration of 100 µM .
- Results and Outcomes: CA selectively induced inositol phosphate production in HEK293 cells expressing mGluR4 over HEK293 cells expressing other mGluRs .
D-amino Acid Oxidase Inhibition
- Scientific Field: Enzymology
- Application Summary: CA inhibits D-amino acid oxidase (DAAO) in a cell-free assay .
- Methods and Procedures: CA was applied in a cell-free assay at a concentration that resulted in an IC50 of 1.37 µM .
- Results and Outcomes: CA inhibited DAAO in a cell-free assay .
Aryl Hydrocarbon Receptor Activation
- Scientific Field: Molecular Biology
- Application Summary: CA is a trace kynurenine metabolite, which activates both type-4 metabotropic glutamate (mGlu4) and aryl hydrocarbon (Ah) receptors .
Excitotoxic Cell Death
- Scientific Field: Neurobiology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as excitotoxic cell death .
Apoptosis
- Scientific Field: Cell Biology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as apoptosis .
Neuroinflammation
- Scientific Field: Neuroimmunology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as neuroinflammation .
Inflammation
- Scientific Field: Immunology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as inflammation .
Neuroimmune Communication
- Scientific Field: Neuroimmunology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as neuroimmune communication .
Aryl Hydrocarbon Receptor Activation
- Scientific Field: Molecular Biology
- Application Summary: CA is a trace kynurenine metabolite, which activates both type-4 metabotropic glutamate (mGlu4) and aryl hydrocarbon (Ah) receptors .
Excitotoxic Cell Death
- Scientific Field: Neurobiology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as excitotoxic cell death .
Apoptosis
- Scientific Field: Cell Biology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as apoptosis .
Neuroinflammation
- Scientific Field: Neuroimmunology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as neuroinflammation .
Inflammation
- Scientific Field: Immunology
- Application Summary: CA is used in assessing the functional roles of mGlu4 receptors in a variety of research areas, such as inflammation .
Neuroimmune Communication
Future Directions
properties
IUPAC Name |
2-amino-3-oxophenoxazine-1,9-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKJYLVDRVPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209408 | |
Record name | Cinnabarinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinnavalininate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cinnabarinic acid | |
CAS RN |
606-59-7 | |
Record name | Cinnabarinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnabarinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnabarinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINNABARINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XYB6EX2PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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